5,7-Difluoro-2-(4-fluorophenyl)-1h-indole

Catalog No.
S8520801
CAS No.
901188-04-3
M.F
C14H8F3N
M. Wt
247.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Difluoro-2-(4-fluorophenyl)-1h-indole

CAS Number

901188-04-3

Product Name

5,7-Difluoro-2-(4-fluorophenyl)-1h-indole

IUPAC Name

5,7-difluoro-2-(4-fluorophenyl)-1H-indole

Molecular Formula

C14H8F3N

Molecular Weight

247.21 g/mol

InChI

InChI=1S/C14H8F3N/c15-10-3-1-8(2-4-10)13-6-9-5-11(16)7-12(17)14(9)18-13/h1-7,18H

InChI Key

HYMAELHWXZVYTK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC3=CC(=CC(=C3N2)F)F)F

Canonical SMILES

C1=CC(=CC=C1C2=CC3=CC(=CC(=C3N2)F)F)F

5,7-Difluoro-2-(4-fluorophenyl)-1H-indole is a highly specialized, tri-fluorinated 2-aryl indole building block. It serves as the critical structural core for synthesizing advanced apolipoprotein L1 (APOL1) inhibitors, most notably the clinical-stage therapeutic Inaxaplin (VX-147) [1]. Procurement of this specific scaffold at high purity (typically ≥98% by weight) ensures the exact stereoelectronic profile required for downstream C3-functionalization [2]. The precise halogenation pattern is mandatory for maintaining the target API's efficacy, lipophilicity, and metabolic resistance, making it an indispensable intermediate for pharmaceutical manufacturing.

Research Fit

  • 1 Fluorinated indole building block with vicinal 5,7-difluoro and 4-fluorophenyl substitution
  • 2 Supports fluorination patterning and bioisostere SAR studies
  • 3 Commercially available research intermediate for medicinal chemistry

Substituting this exact compound with closely related analogs—such as 5-fluoro-2-(4-fluorophenyl)-1H-indole or non-fluorinated 2-aryl indoles—fundamentally alters the pharmacological properties of the final synthesized molecule [1]. The specific 5,7-difluoro substitution pattern on the indole core is strictly required to block cytochrome P450-mediated oxidative metabolism at these vulnerable positions. Furthermore, the 4-fluorophenyl moiety is essential for optimal hydrophobic packing in the APOL1 binding pocket [2]. Using a generic or mono-fluorinated substitute results in an API with drastically reduced target affinity, compromised pharmacokinetic half-life, and complete regulatory invalidation for VX-147 equivalent synthesis.

Substitution Risk

7-fluoro H-bond acceptor capability
Mono-fluoro or non-fluorinated indoles lack this interaction, may reduce PB2 binding
Vicinal difluoro arrangement tailors lipophilicity
Gem-difluoro or mono-fluoro analogues alter logP, potentially shifting ADME profile
Triple fluorine blocks oxidative metabolism at multiple sites
Non-fluorinated indoles lack metabolic shielding, may increase intrinsic clearance

References

Essentiality of the Tri-Fluoro Motif for APOL1 Binding Affinity

In the development of APOL1 inhibitors, the exact halogenation pattern of the indole core dictates the binding efficacy of the final API. Structure-activity relationship (SAR) models demonstrate that APIs derived from the 5,7-difluoro-2-(4-fluorophenyl) scaffold achieve nanomolar APOL1 inhibition [1]. In contrast, APIs synthesized from comparators lacking the 7-fluoro or 4'-fluoro substituents exhibit multi-fold reductions in binding affinity due to suboptimal hydrophobic interactions within the target pocket.

Evidence DimensionDownstream API Target Affinity (APOL1 Inhibition)
Target Compound DataYields APIs with high-potency nanomolar APOL1 inhibition
Comparator Or BaselineAPIs derived from mono- or di-fluorinated indole analogs
Quantified DifferenceMulti-fold loss of target affinity when specific fluorine atoms are omitted
ConditionsSAR evaluation of APOL1 inhibitor derivatives

Procuring the exact tri-fluorinated scaffold is mandatory to ensure the synthesized API achieves the required therapeutic potency against APOL1.

Vicinal difluoro lipophilicity
Class-level
Vic-difluoro produces lower logP than gem-difluoro in indole series. Mono-fluoro comparator lacks second indole fluorine.
Supports lipophilicity modulation rationale
Predicted from class trend; direct measurement recommended

Stringent Purity Requirements for C3-Functionalization Workflows

Industrial synthesis of APOL1 inhibitors requires functionalization at the C3 position of the indole. Commercial procurement standards, such as those outlined in EU tariff suspension frameworks, mandate a purity of ≥98% by weight for 5,7-difluoro-2-(4-fluorophenyl)-1H-indole [1]. Utilizing crude mixtures or batches with lower purity introduces regioisomeric impurities (such as 4,6-difluoro isomers) that react competitively during C3-alkylation, leading to downstream separation failures and significant API yield losses [2].

Evidence DimensionDownstream API Yield and Process Viability
Target Compound Data≥98% pure 5,7-difluoro-2-(4-fluorophenyl)-1H-indole
Comparator Or BaselineSub-standard purity batches (<95%) or crude fluorinated indole mixtures
Quantified DifferencePrevents accumulation of inseparable regioisomeric byproducts during C3-functionalization
ConditionsIndustrial-scale C3-alkylation/amidation workflows

High-purity procurement directly correlates with reproducible downstream yields, avoiding costly late-stage purification bottlenecks in API manufacturing.

PB2 bioisostere validation
Reported
Derivative 11a: PB2 IC50 0.12 μM; antiviral IC50 11–22 nM; 7-F···Lys376 distance 2.5 Å (vs 3.4 Å in Pimodivir). 1,527-fold more potent than Favipiravir.
Reported PB2 bioisostere binding context
In vitro assay data; model transferability to be assessed

Metabolic Shielding via 5,7-Difluoro Core Substitution

The strategic placement of fluorine atoms at the 5 and 7 positions of the indole ring is functionally critical for the pharmacokinetic profile of the resulting drug. Indole cores are notoriously susceptible to oxidative degradation by hepatic enzymes. By utilizing the 5,7-difluoro-2-(4-fluorophenyl) precursor, the resulting API benefits from strong electron-withdrawing effects that deactivate the core toward CYP450-mediated oxidation, significantly extending the in vivo half-life compared to non-fluorinated or mono-fluorinated baseline indoles [1].

Evidence DimensionOxidative Metabolic Stability of Derived API
Target Compound Data5,7-difluoro-substituted indole core
Comparator Or BaselineNon-fluorinated or 5-mono-fluoro indole precursors
Quantified DifferenceSubstantial increase in resistance to CYP450-mediated oxidation
ConditionsIn vitro hepatic microsome stability assays for derived APIs

Selecting this specific fluorinated precursor is essential for buyers aiming to synthesize APIs with viable pharmacokinetic half-lives and metabolic resistance.

Triple-fluorine metabolic shielding
Class-level
Target: 3 blocked metabolic sites (indole C5, C7; phenyl C4′). Mono-fluoro comparator: 1 site; non-fluorinated: 0 sites.
Supports metabolic stability optimization
Inferred from SAR; direct metabolic data limited
Electronic modulation
Class-level
5,7-difluoro lowers indole NH pKa and electron density. 5-CN-7-F analogue PB2 IC50 0.08 μM vs 0.12 μM for 5,7-difluoro.
Electronic tuning feasibility context
Exact pKa not publicly available; qualitative trend
Sigma/TSPO pharmacophore
Data to verify
2-(4-fluorophenyl)indole pharmacophore: sigma-2 subnanomolar affinity; TSPO Ki 5.0 nM (FGIN-1-27). Target compound affinity not reported.
Class-level pharmacophore context
Direct binding data missing; evaluate in-house
Multi-vendor supply
Data to verify
≥5 independent vendors; purity specification 97–98% consistently documented.
Supports procurement consistency
Vendor QC data; independent verification advised

Commercial Synthesis of APOL1 Inhibitors (e.g., Inaxaplin)

As the direct structural core of Inaxaplin (VX-147), this compound is the mandatory starting material for synthesizing advanced therapeutics targeting APOL1-mediated kidney diseases, such as focal segmental glomerulosclerosis (FSGS) [1].

Development of Novel 2-Aryl Indole Pharmacophores

Due to its optimized metabolic stability and high lipophilicity, this tri-fluorinated scaffold is an ideal building block for medicinal chemistry programs exploring new 2-aryl indole derivatives for kinase or protein-protein interaction inhibition [2].

Regioselective C3-Functionalization Methodologies

The sterically and electronically deactivated 5,7-difluoro indole core serves as a rigorous benchmark substrate for developing new catalytic C-H activation or cross-coupling methodologies targeting the indole C3 position [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Influenza PB2 cap-binding studies
5,7-difluoroindole bioisostere scaffold
PB2 binding affinity; antiviral potency in cell-based assays
Sigma receptor / TSPO ligand design
2-(4-fluorophenyl)indole pharmacophore
Sigma-2/TSPO binding assay context
Metabolic stability probe development
Triple-fluorine metabolic shielding
Microsomal/hepatocyte stability assays
Kinase inhibitor scaffold exploration
5,7-difluoro electronic profile
Kinase panel selectivity and binding context

References

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.06088375 g/mol

Monoisotopic Mass

247.06088375 g/mol

Heavy Atom Count

18

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